

M617: A Potent and Selective GAL1 Receptor Agonist in Comparison

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A comprehensive analysis of M617, a synthetic chimeric peptide, reveals its high potency and selectivity as a GAL1 receptor agonist compared to other known galanin receptor ligands. This guide provides a detailed comparison of M617 with other GAL1 receptor agonists, supported by experimental data, to assist researchers and drug development professionals in their exploration of galanin receptor-targeted therapeutics.

Performance Comparison of GAL1 Receptor Agonists

M617 demonstrates superior binding affinity and selectivity for the galanin receptor subtype 1 (GAL1) over other galanin receptors and compared to several other galanin receptor agonists. The following table summarizes the binding affinities (Ki) of M617 and other relevant ligands for the three galanin receptor subtypes.



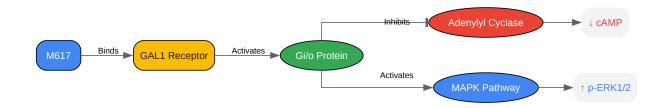
Ligand	GAL1 Ki (nM)	GAL2 Ki (nM)	GAL3 Ki (nM)	Selectivity (GAL1 vs. GAL2)	Selectivity (GAL1 vs. GAL3)
M617	0.23[1][2]	5.71[1][2]	49.2	~25-fold	~214-fold
Galanin (endogenous)	High Affinity	High Affinity	High Affinity	Non-selective	Non-selective
Galanin (1- 16)	High Affinity	High Affinity	-	Non-selective	-
M35	-	-	-	-	-
AR-M1896 (Galanin 2- 11)	>1000	~10	-	Selective for GAL2	-
NAX 5055	-	-	-	-	-
Note: "-" indicates data not readily available in the reviewed literature.					

M617's 25-fold higher affinity for GAL1 over GAL2 and approximately 214-fold selectivity over GAL3 underscores its potential as a specific tool for studying GAL1-mediated physiological processes.

Signaling Pathways and Functional Activity

Activation of the GAL1 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GAL1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).





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GAL1 Receptor Signaling Pathway

Experimental evidence demonstrates that M617 acts as a functional agonist at the GAL1 receptor, effectively inhibiting forskolin-stimulated cAMP formation and inducing ERK1/2 phosphorylation. These functional activities are consistent with the engagement of the canonical Gi/o-coupled signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize and compare GAL1 receptor agonists.

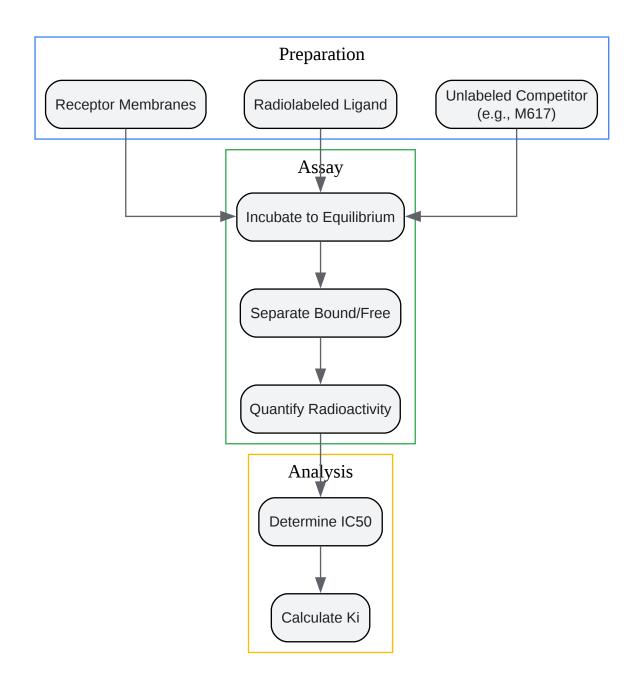
Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for its receptor.

- Membrane Preparation: Cell membranes expressing the target galanin receptor subtype (GAL1, GAL2, or GAL3) are prepared from cultured cells or tissue homogenates.
- Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-galanin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor ligand (e.g., M617).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.



• Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

cAMP Functional Assay



This assay measures the ability of an agonist to modulate the production of intracellular cAMP, a key second messenger in GPCR signaling.

- Cell Culture: Cells stably or transiently expressing the GAL1 receptor are cultured in appropriate media.
- Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist (e.g., M617).
- Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing enzymelinked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) technology.
- Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the concentration that produces 50% of the maximal inhibition (EC50) is determined.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

- Cell Culture and Starvation: Cells expressing the GAL1 receptor are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
- Agonist Stimulation: The starved cells are stimulated with various concentrations of the agonist (e.g., M617) for a specific time period.
- Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
- Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Alternatively, a sandwich ELISA can be used for quantification.



• Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation. The EC50 for ERK1/2 phosphorylation is then determined.

Conclusion

M617 stands out as a highly potent and selective GAL1 receptor agonist. Its well-defined pharmacological profile makes it an invaluable tool for investigating the physiological and pathological roles of the GAL1 receptor. The experimental protocols outlined in this guide provide a foundation for the continued exploration and comparison of galanin receptor modulators, paving the way for the development of novel therapeutics targeting a range of disorders, including pain, epilepsy, and metabolic diseases.

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References

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